2-[1-(1-Methylpyrazole-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one
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Overview
Description
2-[1-(1-Methylpyrazole-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one is a complex organic compound that features a pyridazinone core, a piperidine ring, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1-Methylpyrazole-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrazole Moiety: The synthesis begins with the preparation of 1-methylpyrazole-4-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride.
Formation of the Piperidine Intermediate: The acid chloride is reacted with piperidine to form the piperidin-4-yl derivative.
Formation of the Pyridazinone Core: The final step involves the cyclization of the piperidin-4-yl derivative with a phenyl-substituted hydrazine to form the pyridazinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-[1-(1-Methylpyrazole-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and pyrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[1-(1-Methylpyrazole-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[1-(1-Methylpyrazole-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, where the compound can act as an inhibitor or modulator. The exact pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-[1-(1-Methylpyrazole-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one: shares structural similarities with other pyridazinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
2-[1-(1-methylpyrazole-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-23-14-16(13-21-23)20(27)24-11-9-17(10-12-24)25-19(26)8-7-18(22-25)15-5-3-2-4-6-15/h2-8,13-14,17H,9-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKELLIKMPIEXSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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